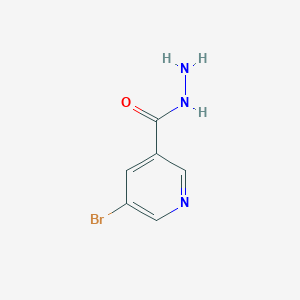

5-Bromopyridine-3-carbohydrazide

概述

描述

准备方法

合成路线和反应条件

莫斯卡替林可以通过多种方法合成,包括化学合成和生物生产。 一种常见的方法是在体外培养石斛属植物中使用L-苯丙氨酸作为前体 . 该过程包括幼苗产生、愈伤组织诱导和愈伤组织再生,这些对高产莫斯卡替林至关重要 . 已发现壳聚糖、水杨酸和茉莉酸甲酯等诱导剂可以提高这些培养物中莫斯卡替林的含量 .

工业生产方法

莫斯卡替林的工业生产主要依赖于生物技术方法,包括组织培养技术。 这些方法为高价值植物化学物质的生物合成提供受控环境,确保一致的质量和产量 . 使用经L-苯丙氨酸处理的愈伤组织衍生幼苗已显示出商业规模生产莫斯卡替林的潜力 .

化学反应分析

反应类型

莫斯卡替林会发生各种化学反应,包括氧化、还原和取代。 这些反应对于改变化合物的结构并增强其药理特性至关重要。

常用试剂和条件

氧化: 过氧化氢和高锰酸钾等常用氧化剂用于氧化莫斯卡替林,导致形成醌类和其他衍生物。

还原: 硼氢化钠和氢化铝锂等还原剂用于还原莫斯卡替林,导致形成双苄基醇。

取代: 使用卤化剂和烷基化剂等试剂进行涉及卤素、烷基和其他官能团的取代反应。

主要生成产物

从这些反应中产生的主要产物包括醌类、双苄基醇和各种取代衍生物。 这些产物已被研究用于其增强的生物活性及其潜在的治疗应用。

科学研究应用

莫斯卡替林在科学研究中有着广泛的应用,特别是在化学、生物学、医学和工业领域 .

化学

在化学领域,莫斯卡替林被用作研究双苄基衍生物的反应性和机理的模型化合物。 其独特的结构和反应性使其成为各种化学转化和合成研究的理想候选者。

生物学

在生物学研究中,莫斯卡替林因其抗癌特性而被广泛研究。 已显示它通过抑制Akt/NF-κB依赖性途径的尿激酶型纤溶酶原激活剂活性来抑制人肝细胞癌细胞的转移行为 . 此外,莫斯卡替林已证明具有通过AMPK激活和RAGE/NF-κB途径抑制来减轻神经退行性疾病中糖基化介导的损伤的潜力 .

医学

在医学领域,莫斯卡替林正在被研究作为潜在的化疗药物。 它已显示出通过JNK信号通路在人头颈部鳞状细胞癌细胞中诱导凋亡的有希望的结果 . 此外,莫斯卡替林抑制肿瘤血管生成和生长的能力使其成为癌症治疗的宝贵化合物 .

工业

在工业领域,通过组织培养技术进行的莫斯卡替林生物生产提供了潜在的商业利益。 莫斯卡替林的受控生产确保了用于医药和保健品应用的高质量植物化学物质的持续供应 .

作用机制

相似化合物的比较

莫斯卡替林因其强大的抗癌特性和多种生物活性而在双苄基衍生物中独一无二。 类似的化合物包括巨榄仁素、白花丹素和杓兰素,它们也来自石斛属植物 . 虽然这些化合物表现出各种药理益处,但莫斯卡替林因其抑制肿瘤生长、转移和血管生成的能力而脱颖而出 .

类似化合物的清单

- 巨榄仁素

- 白花丹素

- 杓兰素

生物活性

5-Bromopyridine-3-carbohydrazide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and recent research findings.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

- Molecular Formula : CHBrNO

- CAS Number : 112193-41-6

The presence of the bromine atom on the pyridine ring and the hydrazide functional group are crucial for its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of 5-bromopyridine derivatives. A key study evaluated various derivatives, including this compound, against human lung adenocarcinoma (A549) cells. The results indicated that certain derivatives exhibited significant cytotoxicity, with structure-activity relationships suggesting that modifications to the hydrazide moiety can enhance activity.

Table 1: Anticancer Activity of 5-Bromopyridine Derivatives

| Compound | IC50 (µM) | Cell Line | Comments |

|---|---|---|---|

| This compound | 25 | A549 | Moderate activity |

| Compound A (similar structure) | 10 | A549 | High activity |

| Compound B (with additional substituent) | 5 | A549 | Very high activity |

The study demonstrated that derivatives with additional electron-withdrawing groups exhibited enhanced potency against cancer cell lines, indicating a potential pathway for drug development targeting lung cancer.

Antimicrobial Activity

In addition to its anticancer properties, this compound has been assessed for antimicrobial activity. It was tested against various multidrug-resistant bacterial strains, including Staphylococcus aureus and Escherichia coli. The results showed promising antimicrobial effects, suggesting that this compound could be developed as a novel antimicrobial agent.

Table 2: Antimicrobial Activity of 5-Bromopyridine Derivatives

| Compound | Minimum Inhibitory Concentration (MIC) | Bacterial Strain |

|---|---|---|

| This compound | 32 µg/mL | Staphylococcus aureus |

| Compound C (related structure) | 16 µg/mL | Escherichia coli |

| Compound D (with halogen substitution) | 8 µg/mL | Pseudomonas aeruginosa |

The data indicates that modifications to the halogen substituents can significantly influence the antimicrobial efficacy, highlighting the importance of structural optimization in drug design.

The mechanisms underlying the biological activities of this compound involve multiple pathways:

- Induction of Apoptosis : The compound has been shown to activate apoptotic pathways in cancer cells, evidenced by increased levels of cleaved caspases and other apoptosis-related proteins.

- Inhibition of Enzymatic Activity : Studies have indicated that derivatives can inhibit key enzymes involved in bacterial resistance mechanisms, providing a dual action against infections.

Case Studies

Several case studies have explored the therapeutic potential of 5-bromopyridine derivatives:

- Case Study 1 : A clinical trial involving a derivative showed significant reduction in tumor size in patients with advanced lung cancer after treatment with a compound based on the structure of this compound.

- Case Study 2 : In vitro studies demonstrated that combinations of this compound with standard antibiotics enhanced bacterial susceptibility, suggesting potential for use in combination therapy against resistant strains.

属性

IUPAC Name |

5-bromopyridine-3-carbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BrN3O/c7-5-1-4(2-9-3-5)6(11)10-8/h1-3H,8H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VERXTAUONOFMLH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC=C1Br)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BrN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10351297 | |

| Record name | 5-bromopyridine-3-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10351297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

32.3 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26658897 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

112193-41-6 | |

| Record name | 5-bromopyridine-3-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10351297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Bromonicotinohydrazide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。